2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline typically involves a multi-step process. One common method starts with the halogenation of p-Chlorobenzotrifluoride to form 3,4-Dichlorobenzotrifluoride. This intermediate is then subjected to fluoridization and ammoniation reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to inhibition or activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Compared to other fluorinated anilines, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is unique due to the presence of both difluoro and trifluoromethyl groups. Similar compounds include:
- 2,6-Difluoro-4-(trifluoromethyl)aniline
- 2,3-Difluoro-4-methoxyphenol
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene
These compounds share some structural similarities but differ in their specific functional groups and applications.
Biological Activity
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline is a fluorinated compound notable for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of multiple fluorine atoms, which often enhance biological activity. Its molecular formula is C13H8F7N, and it has a molecular weight of 355.16 g/mol.
Property | Value |
---|---|
Molecular Formula | C13H8F7N |
Molecular Weight | 355.16 g/mol |
CAS Number | 2244083-45-0 |
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains such as Bacillus mycoides and Escherichia coli . Although specific data for this compound is limited, the trends suggest potential effectiveness against bacterial infections.
Anticancer Activity
The anticancer efficacy of fluorinated compounds has been widely studied. A related study indicated that compounds with trifluoromethyl groups showed promising results against several human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds were significantly lower than that of Doxorubicin, a standard chemotherapy drug . This suggests that this compound may also exhibit similar anticancer properties.
Case Studies
- Study on Anticancer Properties :
- Antibacterial Screening :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of fluorinated compounds often indicates enhanced bioavailability and metabolic stability. While specific data on the pharmacokinetics of this compound is scarce, studies on analogous compounds suggest favorable absorption and distribution characteristics .
Properties
Molecular Formula |
C13H6F7NO |
---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-1-2-9(21)12(10(6)17)22-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H,21H2 |
InChI Key |
NGISHEAGGYMARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F |
Origin of Product |
United States |
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